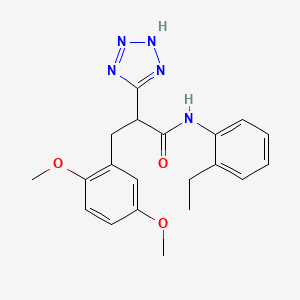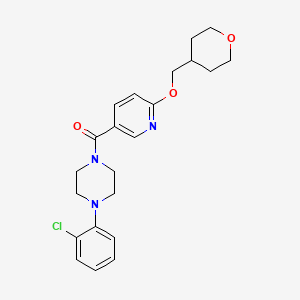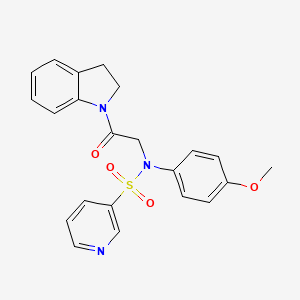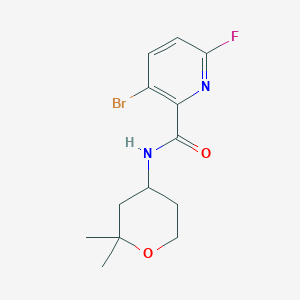![molecular formula C9H16ClN B2994605 3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride CAS No. 2361636-43-1](/img/structure/B2994605.png)
3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride” is a chemical compound with the IUPAC name 3-methylene-9-azabicyclo[3.3.1]nonane hydrochloride . It has a molecular weight of 173.69 . The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .
Synthesis Analysis
The synthesis of 2-azabicyclo[3.3.1]nonanes has been a focus of synthetic studies of the macrocyclic diamine alkaloids, sarain A and madangamines . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle . Researchers have employed unique strategies to construct different structures with additional substituents and functional groups in the target molecule .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N.ClH/c1-7-5-8-3-2-4-9(6-7)10-8;/h8-10H,1-6H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The 2-[4-(trimethylsilyl)but-3-ynyl]piperidines, upon treatment with tributyltin hydride in the presence of azoisobutyronitrile in refluxing toluene, gave the 9-azabicyclo[3.3.1]nonanes in high yields .Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.69 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
- A foundational aspect of research on 3-Methylidene-9-azabicyclo[3.3.1]nonane derivatives involves their structural and conformational analysis. Studies have employed techniques like 1H and 13C NMR spectroscopy, alongside X-ray diffraction, to understand the molecular configuration and stereochemistry of these compounds. For example, esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol have been synthesized and characterized to explore their flattened chair-chair conformation, offering insights into their molecular behavior in solution (Iriepa et al., 1995).
Synthesis and Pharmacological Applications
- The synthesis of 3-Methylidene-9-azabicyclo[3.3.1]nonane derivatives is a significant area of research, with applications in developing new pharmacological agents. These compounds have been evaluated for their potential in treating various conditions, including their analgesic, neuroleptic, and antiarrhythmic properties. For instance, some derivatives have shown promising analgesic activities and marked local anaesthetic action, highlighting their potential in pain management and anesthesia (Oki et al., 1970).
Catalysis and Organic Synthesis
- Research has also focused on the utility of 3-Methylidene-9-azabicyclo[3.3.1]nonane derivatives in catalysis and organic synthesis, demonstrating their role in facilitating complex chemical reactions. For example, an intramolecular aminocarbonylation reaction catalyzed by palladium has been employed for the synthesis of the 9-Azabicyclo[4.2.1]nonane skeleton, which underscores the versatility of these compounds in synthetic organic chemistry (Oh et al., 1998).
Antibacterial Applications
- The antibacterial properties of certain 3-Methylidene-9-azabicyclo[3.3.1]nonane azines have been investigated, showcasing their potential as novel antibacterial agents. This research underscores the application of these compounds in addressing bacterial infections and highlights their significance in the development of new antimicrobial drugs (Balaji et al., 2015).
Green Chemistry
- Additionally, some studies have explored the synthesis of 3-Methylidene-9-azabicyclo[3.3.1]nonane derivatives through green chemistry approaches, emphasizing the importance of environmentally friendly chemical processes. For instance, the hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane have been synthesized via an economic and green catalytic reaction, highlighting the role of these compounds in promoting sustainable chemical practices (Gao et al., 2007).
Safety and Hazards
The compound has several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Zukünftige Richtungen
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . This suggests that future research could explore radical-based strategies for constructing an indole-fused azabicyclo[3.3.1]nonane structural framework .
Wirkmechanismus
Target of Action
Similar compounds such as 9-azabicyclo[331]nonane derivatives have been reported to act as efficient catalysts in the oxidation of alcohols .
Mode of Action
It’s worth noting that 9-azabicyclo[331]nonane N-oxyl, a related compound, has been reported to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .
Biochemical Pathways
Related compounds have been shown to play a role in the oxidation of alcohols, which is a crucial step in various metabolic pathways .
Result of Action
Related compounds have been reported to catalyze the oxidation of alcohols, leading to the formation of corresponding carbonyl compounds .
Action Environment
It’s worth noting that the storage temperature for this compound is typically room temperature , suggesting that it may be stable under normal environmental conditions.
Eigenschaften
IUPAC Name |
3-methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-7-5-8-3-2-4-9(6-7)10-8;/h8-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKAXZFXHXRYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCCC(C1)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2994523.png)

![1-[4-[(1-Methylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2994528.png)






![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/no-structure.png)
![N-[2-(3-Pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)
![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2994541.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2994543.png)
